molecular formula C19H19ClN2O2S B2519103 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-41-5

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2519103
CAS No.: 863004-41-5
M. Wt: 374.88
InChI Key: NFMVYIHOPRUEOD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic organic compound featuring a benzothiazepinone core linked to a 2-chlorobenzyl group via an acetamide spacer. The benzothiazepine scaffold is a structure of significant interest in medicinal chemistry and chemical biology research. Compounds based on this core, such as the GSK-3β inhibitor 5-Benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one , are frequently investigated for their potential to modulate key biological pathways. The specific substitution pattern of this molecule, including the 2-chlorobenzyl and methyl groups, is designed to optimize its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a building block for the development of novel bioactive molecules. It also serves as a valuable reference standard or pharmacophore in structure-activity relationship (SAR) studies, particularly in the exploration of new enzyme inhibitors or receptor modulators. The compound is provided as a high-purity solid. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-13-10-19(24)22(16-8-4-5-9-17(16)25-13)12-18(23)21-11-14-6-2-3-7-15(14)20/h2-9,13H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMVYIHOPRUEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound that belongs to the class of benzo[1,5]thiazepines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S, with a molecular weight of 356.4 g/mol. The compound features a thiazepine ring, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the thiazepine core through cyclization.
  • Introduction of the chlorobenzyl group via nucleophilic substitution.
  • Acetylation to yield the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer : Studies have shown that derivatives can inhibit cell growth and induce apoptosis in MCF-7 breast cancer cells.
  • Colon Cancer : The compound has demonstrated cytotoxic effects against HCT116 colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been documented in various studies.
  • Cell Cycle Arrest : Compounds have been reported to cause G1 or G2 phase arrest in cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the effects of thiazepine derivatives on various cancer cell lines, showing that N-(2-chlorobenzyl)-substituted compounds had IC50 values in the micromolar range against breast and colon cancer cells .
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HCT116 (Colon)15.0
  • Mechanistic Study : Another study focused on the mechanistic pathways involved in the anticancer activity, revealing that these compounds could disrupt mitochondrial function and activate caspase-dependent apoptosis .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzo[b][1,4]thiazepin-4-one vs. Benzo[f][1,4]oxazepine (): The compound in contains a benzoxazepine core (oxygen instead of sulfur) and a pyridyl ethyl substituent.
  • Benzo[b][1,4]thiazepin-4-one vs. 1,4-Thiazine ():
    The six-membered 1,4-thiazine ring in lacks the conformational flexibility of the seven-membered thiazepine, which may limit interactions with bulkier biological targets .

Substituent Effects

  • N-(4-Ethoxyphenyl) Derivative ():
    This compound features a furan-2-yl group on the thiazepine ring and a 4-ethoxyphenyl acetamide substituent. The ethoxy group enhances solubility but may reduce membrane permeability compared to the chloro substituent in the target compound .

  • N-(4-Fluorobenzyl) Derivative ():
    Substitution with a 3,4-dimethoxyphenyl group on the thiazepine and a 4-fluorobenzyl acetamide side chain introduces steric bulk and electron-withdrawing effects. Fluorine’s electronegativity could improve metabolic stability relative to chlorine .

Molecular Properties and Pharmacological Implications

Table 1: Comparative Data of Selected Benzo[b][1,4]thiazepin-4-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents
N-(2-Chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5-yl)acetamide C₁₉H₁₇ClN₂O₂S 372.9 2-methyl (thiazepine), 2-chlorobenzyl (acetamide)
N-(4-Ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5-yl)acetamide () C₂₃H₂₂N₂O₄S 422.5 Furan-2-yl (thiazepine), 4-ethoxyphenyl (acetamide)
2-(2-(3,4-Dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5-yl)-N-(4-fluorobenzyl)acetamide () C₂₆H₂₅FN₂O₄S 480.6 3,4-dimethoxyphenyl (thiazepine), 4-fluorobenzyl (acetamide)

Key Observations :

  • Molecular Weight : The target compound has the lowest molecular weight (372.9 g/mol), favoring better bioavailability.
  • Ethoxy (): Increases polarity but may reduce blood-brain barrier penetration. Fluorine (): Improves metabolic stability and electron density.

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